1-(2,5-Dimethoxybenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane
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Overview
Description
1-(2,5-Dimethoxybenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane is a complex organic compound that features a diazepane ring substituted with a thiolane group and a dimethoxybenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethoxybenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate amine precursors under controlled conditions.
Introduction of the Thiolane Group: This step might involve the reaction of the diazepane intermediate with a thiolane derivative.
Attachment of the Dimethoxybenzenesulfonyl Group: This can be done via sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethoxybenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The thiolane group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Bases and Acids: For facilitating substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane group might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxybenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes or Receptors: Modulating their activity.
Pathway Involvement: Participating in or inhibiting specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dimethoxybenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane: can be compared with other diazepane derivatives or compounds with similar functional groups.
Examples: Other sulfonylated diazepanes, thiolane-containing compounds, or dimethoxybenzene derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties.
Biological Activity
1-(2,5-Dimethoxybenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a diazepane ring substituted with a sulfonyl group and a thiolane moiety. The presence of the 2,5-dimethoxybenzenesulfonyl group is significant as it may influence the compound's reactivity and biological properties.
Synthesis Methodology
The synthesis of this compound can be achieved through multi-step reactions involving the formation of the diazepane core followed by sulfonation and thiolation. Specific methods include:
- Formation of Diazepane : Utilizing appropriate amines and carbonyl compounds.
- Sulfonation : Introducing the sulfonyl group via electrophilic aromatic substitution.
- Thiolane Introduction : Incorporating thiolane using nucleophilic substitution reactions.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, a related class of compounds showed selective cytotoxicity towards T-cells, with mechanisms involving apoptosis rather than mitochondrial inhibition .
Study | Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|---|
BZDs | T-cells | <0.5 | Apoptosis | |
BZDs | Mycobacterium tuberculosis | 1.55 - 2.87 | Inhibition of cell growth |
Antimicrobial Activity
The compound's structural framework suggests potential anti-mycobacterial activity. A study on benzodiazepine derivatives found that certain modifications led to significant activity against Mycobacterium tuberculosis, indicating that similar compounds could be effective in treating resistant strains .
The biological mechanisms through which this compound exerts its effects may involve:
- Interaction with Cellular Targets : The sulfonyl group may enhance binding to specific receptors or enzymes.
- Induction of Apoptosis : Evidence suggests that related compounds trigger apoptosis in cancer cells through mitochondrial pathways.
- Antibiotic Properties : Potential interference with bacterial cell wall synthesis or function.
Case Study 1: Cytotoxicity in Cancer Cells
A study evaluating a series of benzodiazepine derivatives demonstrated that modifications at the C3 position significantly impacted cytotoxicity against transformed B- and T-cells. The findings suggested that electron-rich heterocycles contribute to enhanced potency .
Case Study 2: Anti-Tubercular Activity
In another investigation, a family of synthesized benzodiazepines was screened for anti-tubercular activity, revealing promising results with minimal inhibitory concentrations (MIC) indicating effective bacterial growth inhibition .
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S2/c1-22-15-4-5-16(23-2)17(12-15)25(20,21)19-8-3-7-18(9-10-19)14-6-11-24-13-14/h4-5,12,14H,3,6-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDBEYYASNNEMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCN(CC2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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